3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Overview
Description
“3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine” is a compound that belongs to the class of organic compounds known as pyridines and derivatives . These are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms .
Scientific Research Applications
Drug Design and Medicinal Chemistry
Fused pyridine derivatives, such as the one , are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Antituberculosis, Antibacterial, Antifungal, Anti-inflammatory, and Antimalarial Activities
Apart from antiviral and anticancer activities, these compounds are also found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Solubility, Polarity, Lipophilicity, and Hydrogen Bonding Capacity
Another advantage of this group of compounds is their positive contribution to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .
Anion Receptors
Tridentate pincer ligands with a defined region of positive charge have good potential to act as anion receptors . They can display hydrogen bond interactions that are essential in maintaining biological processes .
Blood Glucose Reduction
Compounds similar to the one have been found to be effective in reducing blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
Inhibitory Action Against CAIX
It has been found that compounds containing polar moieties on the phenyl ring are ideal for excellent inhibitory action against CAIX .
Enzyme Active Sites
The presence of pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, with the protonated pyridine ring providing resonance stabilization of carbanionic intermediates .
Supramolecular Assemblies
Tridentate pincer ligands derived from the isomeric series of pyridine-2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dicarboxylic acids have been reported to embody such interactions and have been utilized in supramolecular assemblies .
Mechanism of Action
Target of Action
Similar compounds have been known to target cyclin-dependent kinase 2 .
Mode of Action
It’s worth noting that similar compounds have shown diverse pharmacological effects, including antileishmanial and antimalarial activities .
Biochemical Pathways
Related compounds have been found to influence various biological pathways, including glucose uptake into muscle and fat cells .
Result of Action
Related compounds have shown cytotoxic activities against certain cancer cell lines .
properties
IUPAC Name |
3-pyridin-4-yl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-4-12-5-2-8(1)11-9-7-13-6-3-10(9)15-14-11/h1-2,4-5,13H,3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJLORGVCJIALV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ON=C2C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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